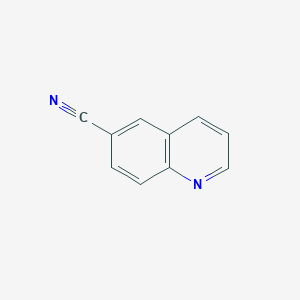

Quinoline-6-carbonitrile

Description

The exact mass of the compound Quinoline-6-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFLNJLWZZABMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343900 |

Source

|

| Record name | quinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23395-72-4 |

Source

|

| Record name | quinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23395-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Quinoline-6-carbonitrile: A Technical Monograph for Drug Discovery

Executive Summary

Quinoline-6-carbonitrile (CAS: 23395-72-4) serves as a critical heterocyclic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK8/19 mediators) and antiviral agents. Distinguished by its planar aromatic architecture and the electron-withdrawing nitrile group at the C6 position, this compound offers unique vectors for pi-stacking interactions and hydrogen bonding. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and application in pharmaceutical research.

Part 1: Molecular Architecture & Physicochemical Profile

The quinoline-6-carbonitrile molecule consists of a benzene ring fused to a pyridine ring, with a cyano (-CN) functional group substituted at the 6-position. This substitution pattern significantly alters the electronic density of the quinoline ring system, deactivating the benzene ring towards electrophilic substitution while enhancing the acidity of the C-H bonds adjacent to the nitrogen.

Table 1: Physicochemical Properties

| Property | Value | Context/Notes |

| Molecular Formula | C₁₀H₆N₂ | - |

| Molecular Weight | 154.17 g/mol | - |

| Appearance | Pale yellow to colorless solid | Crystalline needles from methanol |

| Melting Point | 133–134 °C | Recrystallized from methanol [1] |

| Boiling Point | ~323 °C (Predicted) | High thermal stability |

| Solubility | DMSO, DMF, Methanol, DCM | Sparingly soluble in water |

| pKa | ~3.50 (Conjugate acid) | Weakly basic pyridine nitrogen |

| LogP | ~2.1 | Moderate lipophilicity, good membrane permeability |

| H-Bond Acceptors | 2 | Pyridine N and Nitrile N |

Structural Analysis

The C6-nitrile group exerts a strong mesomeric (-M) and inductive (-I) withdrawing effect. This reduces the electron density primarily at the ortho-positions (C5 and C7) and para-position (C8) relative to the nitrile, making the C5 and C8 positions less susceptible to electrophilic attack compared to unsubstituted quinoline. Conversely, the pyridine ring nitrogen remains a viable site for protonation or alkylation, though its basicity is slightly attenuated by the distant electron-withdrawing group.

Part 2: Synthetic Pathways & Production

While traditional methods like the Sandmeyer reaction (from 6-aminoquinoline) or the Rosenmund-von Braun reaction (using stoichiometric CuCN) are historically significant, they suffer from harsh conditions and heavy metal waste.[1]

The authoritative modern protocol utilizes Palladium-catalyzed cyanation of 6-bromoquinoline using Potassium Hexacyanoferrate(II) as a non-toxic cyanide source. This method is preferred for its safety profile and high yield.

Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Synthesis of Quinoline-6-carbonitrile from 6-bromoquinoline.

Reagents:

-

Substrate: 6-Bromoquinoline (1.0 equiv)[2]

-

Catalyst: Pd(OAc)₂ (1 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%)

-

Base: Na₂CO₃ (1.0 equiv)

-

Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology:

-

Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge 6-bromoquinoline (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol), Na₂CO₃ (1 mmol), Pd(OAc)₂ (0.01 mmol), and dppf (0.02 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with Argon three times to ensure an oxygen-free environment (Critical for Pd catalyst longevity).

-

Solvation: Add anhydrous DMA (2 mL) via syringe under Argon flow.

-

Reaction: Seal the tube and heat the mixture to 120 °C for 12–16 hours.

-

Self-Validating Check: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new more polar spot (Product, Rf ~0.4) should appear.[4]

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Expected yield is 85–92% as an off-white solid.

Visualization: Synthesis Workflow

Figure 1: Green chemistry approach for the synthesis of Quinoline-6-carbonitrile using non-toxic cyanide sources.

Part 3: Reactivity Landscape

The chemical versatility of Quinoline-6-carbonitrile lies in the orthogonal reactivity of the nitrile group and the heterocyclic ring.

Nitrile Group Transformations[10][14]

-

Hydrolysis: Under acidic conditions (HCl/Reflux) or basic conditions (NaOH/H₂O₂), the nitrile converts to the carboxylic acid (Quinoline-6-carboxylic acid) or amide. This is essential for generating fragment libraries.

-

Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) yields 6-(aminomethyl)quinoline.

-

Cycloaddition: Reaction with sodium azide (NaN₃) in the presence of a Lewis acid (e.g., ZnBr₂) yields the 5-(quinolin-6-yl)-1H-tetrazole, a classic bioisostere for the carboxylic acid group in drug design.

Ring Functionalization

-

N-Oxidation: Treatment with m-CPBA yields Quinoline-6-carbonitrile N-oxide, activating the C2 position for subsequent chlorination (POCl₃) or nucleophilic attack.

-

Nucleophilic Substitution (S_NAr): If the starting material is halogenated at C2 or C4, the nitrile group at C6 activates these positions for displacement by amines or alkoxides due to its electron-withdrawing nature.

Visualization: Reactivity Map

Figure 2: Primary divergent synthetic pathways from the parent scaffold.

Part 4: Medicinal Chemistry Applications[11][13][15]

Quinoline-6-carbonitrile is a privileged scaffold in the design of Type I and Type II kinase inhibitors .

Case Study: CDK8/19 Mediator Kinase Inhibitors

Research into Senexin derivatives has highlighted the utility of the quinoline-6-carbonitrile motif.

-

Mechanism: The planar quinoline ring intercalates into the ATP-binding pocket of the kinase.

-

Role of Nitrile: The C6-CN group often projects into a specific hydrophobic pocket or engages in water-mediated hydrogen bonding with the protein backbone (e.g., hinge region interactions).

-

Advantage: Compared to the quinazoline analogues, the quinoline scaffold often demonstrates superior metabolic stability (lower clearance) and improved oral bioavailability [2].

Pharmacophore Features[6][7][8][11][13][16][17][18][19]

-

N1 (Pyridine Nitrogen): Critical H-bond acceptor for hinge binding.

-

C6-CN: Vector for extending into the ribose-binding pocket or solvent front; metabolic "hard spot" blocking oxidation at the C6 position.

Part 5: Analytical Characterization

To validate the identity of synthesized Quinoline-6-carbonitrile, compare experimental data against these standard spectral markers.

1H NMR Spectroscopy (400 MHz, DMSO-d₆)

The nitrile group deshields the protons at the 5, 7, and 8 positions.

-

δ 9.12 (dd, 1H, H2): Most deshielded due to proximity to Nitrogen.

-

δ 8.68 (d, 1H, H5): Deshielded by the ortho-CN group.

-

δ 8.55 (d, 1H, H4): Characteristic quinoline doublet.

-

δ 8.20 (d, 1H, H8): Ortho to Nitrogen, para to CN.

-

δ 8.05 (dd, 1H, H7): Coupling with H8 and H5.

-

δ 7.75 (dd, 1H, H3): Most shielded aromatic proton.

Infrared (IR) Spectroscopy[1]

-

C≡N Stretch: A sharp, distinct band at 2226–2235 cm⁻¹ . This is the diagnostic peak for the nitrile group.

-

C=C / C=N Stretches: 1620, 1590 cm⁻¹ (Aromatic ring breathing).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 155.06 m/z.

-

Fragmentation often shows loss of HCN (27 Da) in EI modes.

Part 6: Safety & Handling

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

-

Serious Eye Damage: Category 1 (H318) - Causes serious eye damage.

Critical Precautions:

-

Cyanide Metabolism: While the nitrile group is covalently bonded, metabolic liberation of cyanide is possible but slow. Treat ingestion as a cyanide hazard.

-

PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Handle only in a fume hood.

-

Spill Protocol: Do not use acidic cleaning agents (risk of HCN generation if hydrolysis occurs). Use bleach (sodium hypochlorite) to oxidize any potential residues.

References

-

Sigma-Aldrich / PubChem. Quinoline-6-carbonitrile Physical Properties and Safety Data. Available at:

-

Gahman, T. C., et al. (2022).[5] A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]

- Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.

-

Organic Chemistry Portal. Synthesis of Quinolines and Nitrile Reductions. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of Quinoline-6-carbonitrile

Introduction: The Strategic Importance of Quinoline-6-carbonitrile

Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is foundational to a multitude of natural products and synthetic pharmaceuticals, displaying a vast spectrum of pharmacological activities including antimalarial, anticancer, and antibacterial properties.[2][3][4] Quinoline-6-carbonitrile is a specific derivative that has garnered significant interest as a versatile building block in drug discovery. Its structure offers a unique combination of aromaticity, hydrogen bonding capability, and sites for chemical modification, making it a valuable core for designing targeted therapeutics.[5][6]

A profound understanding of the theoretical properties of quinoline-6-carbonitrile is paramount for rational drug design. By computationally modeling its molecular geometry, electronic landscape, and spectroscopic signatures, researchers can predict its reactivity, metabolic stability, and potential interactions with biological targets. This guide provides a comprehensive exploration of these theoretical characteristics, bridging computational predictions with practical experimental validation to empower researchers in their drug development endeavors.

Core Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential before delving into its theoretical attributes. These experimental values serve as benchmarks for computational models.

| Property | Value | Source(s) |

| CAS Number | 23395-72-4 | [7] |

| Molecular Formula | C₁₀H₆N₂ | [7] |

| Molecular Weight | 154.17 g/mol | [7][8] |

| Appearance | Solid, colorless to light-colored | [2] |

| Melting Point | 133-134 °C | [8] |

| Boiling Point | 323.7 ± 15.0 °C (Predicted) | [8] |

| Solubility | Low solubility in water; Soluble in DMSO, DMF | [2] |

| Density | 1.21 ± 0.1 g/cm³ | [8] |

| pKa (Predicted) | 3.50 ± 0.10 | [8] |

Theoretical Framework: A Computational Perspective

The theoretical properties outlined in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[9][10] Common approaches like using the B3LYP functional with a 6-311G(d,p) basis set have shown excellent correlation with experimental results for quinoline derivatives, providing reliable predictions of geometry, electronic orbitals, and spectroscopic data.[9]

Molecular Geometry and Structure

Quinoline-6-carbonitrile possesses a planar, rigid bicyclic aromatic structure. This planarity is a key feature, influencing how the molecule stacks and interacts with flat regions of biological macromolecules, such as DNA or the active sites of enzymes.[11] The structure consists of a benzene ring fused to a pyridine ring, with a nitrile (-C≡N) group substituted at the 6-position of the quinoline core.

Caption: 2D structure of Quinoline-6-carbonitrile.

Electronic Properties and Reactivity

The electronic nature of quinoline-6-carbonitrile is dictated by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the strongly electron-withdrawing nitrile substituent.

-

Electron Distribution: The nitrogen atom in the pyridine ring and the nitrile group both pull electron density away from the aromatic system. This withdrawal makes the pyridine ring particularly electron-poor, influencing its reactivity. A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, would visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule. The region around the quinoline nitrogen and the nitrile nitrogen would be expected to be strongly negative, indicating their role as potential hydrogen bond acceptors.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[11]

-

HOMO: Represents the ability to donate an electron. The HOMO is expected to be distributed primarily over the fused benzene ring, which is the more electron-rich portion of the molecule.

-

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized over the electron-deficient pyridine ring and the nitrile group.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. The presence of the conjugated nitrile group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which is a desirable property for developing chromophores and electronically active materials.

-

Caption: Frontier molecular orbital energy diagram.

-

Predicted Reactivity:

-

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene. Substitution preferentially occurs on the benzene ring at positions 5 and 8, as these are least affected by the deactivating pyridine nitrogen.[12] The additional deactivating effect of the 6-cyano group would further disfavor electrophilic attack and likely direct incoming electrophiles to the 5 and 8 positions.

-

Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4.[12] This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of various functional groups.

-

Theoretical Spectroscopic Signatures

Computational chemistry can predict the spectroscopic properties of a molecule, which serves as a powerful tool for confirming its identity after synthesis.

-

¹H and ¹³C NMR Spectroscopy: Theoretical chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

-

¹H NMR: Protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the benzene ring due to the deshielding effect of the nitrogen atom. The protons at positions 5 and 7, adjacent to the nitrile group, would also experience a downfield shift.

-

¹³C NMR: The carbon atoms directly bonded to nitrogen (C2, C8a) and the nitrile carbon (-C≡N) would show characteristic chemical shifts at a low field.

-

-

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the key absorption bands in an IR spectrum.

-

A strong, sharp absorption band is predicted in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[9]

-

Bands in the 1500-1650 cm⁻¹ region would correspond to C=C and C=N stretching vibrations within the aromatic quinoline core.[9]

-

Absorptions in the 3000-3100 cm⁻¹ range are expected for aromatic C-H stretching.

-

Application in Drug Development: A Case Study

The theoretical properties of quinoline-6-carbonitrile are not merely academic; they directly inform its application in drug discovery. A notable example is its use as a scaffold for developing selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which are implicated in cancer.[6][7]

In the development of the inhibitor "Senexin C," the quinoline-6-carbonitrile core was chosen specifically because the nitrile group acts as an effective hydrogen bond acceptor (HBA).[6] This was predicted by molecular docking simulations, which showed a favorable interaction between the nitrile nitrogen and a key lysine residue (Lys52) in the active site of the CDK8 protein. This interaction is crucial for the compound's high potency and selectivity. The rigid, planar structure of the quinoline core serves to optimally position the side chains for further interactions within the binding pocket. This exemplifies how understanding the theoretical electronic properties (hydrogen bonding potential) and geometry (planarity) directly enables rational, structure-guided drug design.[6][7]

Experimental Protocols: A Self-Validating Workflow

Synthesizing and validating the theoretical predictions through experimental work is the cornerstone of scientific integrity. The following protocols outline a logical, self-validating workflow for the synthesis and characterization of quinoline-6-carbonitrile.

Synthesis Protocol: A Plausible Route

While various methods exist for quinoline synthesis, a practical approach for introducing the 6-carbonitrile group is via a Sandmeyer reaction, starting from the readily available 6-aminoquinoline. This multi-step process ensures high fidelity and allows for verification at each stage.

Caption: Proposed workflow for the synthesis of Quinoline-6-carbonitrile.

Methodology:

-

Diazotization: 6-Aminoquinoline is dissolved in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature. This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Sandmeyer Reaction: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN), which is gently heated. The diazonium group is replaced by the nitrile group. Causality: CuCN acts as a catalyst to facilitate the substitution of the diazonium group with the cyanide nucleophile.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the crude product is isolated, typically by filtration or extraction. Purification is achieved via recrystallization from an appropriate solvent (e.g., methanol or ethanol) or column chromatography to yield the pure quinoline-6-carbonitrile.

Characterization and Validation Workflow

Each step in the characterization process serves to validate the structure and purity of the synthesized product, confirming the theoretical predictions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

- 7. Quinoline-6-carbonitrile | C10H6N2 | CID 592995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. uop.edu.pk [uop.edu.pk]

An In-depth Technical Guide to the Biological Targets of Quinoline-6-carbonitrile

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinoline motif, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] Its derivatives have been successfully developed into therapeutics for a range of diseases, including cancer, malaria, and various infections.[1][2] Within this esteemed class of compounds, the quinoline-6-carbonitrile scaffold has emerged as a particularly promising pharmacophore, underpinning the development of potent and selective inhibitors of critical biological targets. This guide provides an in-depth technical exploration of the known and potential biological targets of quinoline-6-carbonitrile, with a primary focus on its most well-characterized interactions and the downstream signaling consequences. We will delve into the causality behind experimental designs, provide detailed methodologies for target validation, and present a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this scaffold.

The Primary Target: Unraveling the Inhibition of CDK8/19 Mediator Kinase

The most significant and well-documented biological targets of quinoline-6-carbonitrile derivatives are the Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[3][4] These kinases are key components of the Mediator complex, a crucial transcriptional co-regulator in eukaryotes.[4][5] The quinoline-6-carbonitrile-based inhibitor, Senexin C , stands as a testament to the therapeutic potential of targeting this axis.[3]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Senexin C, a potent derivative of the quinoline-6-carbonitrile scaffold, functions as an ATP-competitive inhibitor of CDK8 and CDK19.[6] This mechanism involves the inhibitor binding to the active site of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The quinoline-6-carbonitrile core serves as a crucial structural element for achieving high-affinity binding and selectivity.[3] The nitrile group at the 6-position has been shown to be a favorable hydrogen bond acceptor, contributing to the compound's potent inhibitory activity.[3]

Quantitative Analysis of Inhibitory Potency

The efficacy of quinoline-6-carbonitrile derivatives against CDK8 and CDK19 has been rigorously quantified through various biochemical and cell-based assays. Senexin C, in particular, demonstrates nanomolar potency.

| Compound | Target | Assay Type | Value | Reference |

| Senexin C | CDK8/CycC | Kd | 1.4 nM | [1] |

| Senexin C | CDK19/CycC | Kd | 2.9 nM | [1] |

| Senexin C | CDK8/CycC | IC50 | 3.6 nM | [1] |

| Senexin C | 293-NFκB-Luc cells | IC50 | 56 nM | [7] |

| Senexin C | MV4-11-Luc cells | IC50 | 108 nM | [7] |

These data highlight the high affinity and potent inhibitory activity of the quinoline-6-carbonitrile scaffold, as exemplified by Senexin C, against its primary targets.

Impact on Key Signaling Pathways

Inhibition of the CDK8/19 Mediator complex by quinoline-6-carbonitrile derivatives has profound effects on multiple downstream signaling pathways that are frequently dysregulated in cancer and other diseases.[5][8]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. CDK8 has been identified as a co-activator of NF-κB-dependent transcription.[5] By inhibiting CDK8, quinoline-6-carbonitrile derivatives can effectively suppress the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[7]

STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine and growth factor signaling. CDK8 can phosphorylate STAT1 on Ser727, a modification that is crucial for its full transcriptional activity.[5] Inhibition of CDK8 by quinoline-6-carbonitrile derivatives prevents this phosphorylation event, thereby attenuating STAT1-mediated gene expression.

Other Implicated Pathways

The influence of CDK8/19 extends to a variety of other critical signaling networks, including:

-

Wnt/β-catenin pathway: CDK8 is a known co-activator of β-catenin-driven transcription.[5]

-

TGF-β/SMAD pathway: CDK8 can modulate the activity of SMAD transcription factors.[5]

-

HIF1α signaling: CDK8 plays a role in the transcriptional response to hypoxia.[5]

-

Estrogen Receptor (ER) signaling: CDK8 is involved in estrogen-dependent gene expression.[5]

Potential Off-Target Effects and Broader Biological Activity

While CDK8 and CDK19 are the primary and most potent targets of optimized quinoline-6-carbonitrile derivatives like Senexin C, it is crucial for drug development professionals to consider potential off-target effects. The versatile quinoline scaffold has been shown to interact with a range of other biological molecules.

A screening of Senexin C against a panel of kinases revealed a high degree of selectivity for CDK8/19, with only a few other kinases (HASPIN, MAP4K2, and MYO3B) showing moderate inhibition at higher concentrations.[3]

Furthermore, other quinoline derivatives have been reported to inhibit receptor tyrosine kinases such as EGFR, HER-2, and BRAFV600E.[9] Some quinoline compounds have also been shown to interact with and stabilize DNA G-quadruplex structures.[10] These findings underscore the importance of comprehensive selectivity profiling during the development of any new therapeutic based on the quinoline-6-carbonitrile scaffold.

Experimental Protocols for Target Validation

The validation of biological targets for quinoline-6-carbonitrile derivatives relies on a suite of robust and reproducible experimental assays. Here, we provide detailed, step-by-step methodologies for two key assays.

LanthaScreen™ Eu Kinase Binding Assay for CDK8/19 Inhibition

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a powerful tool for quantifying the binding affinity of inhibitors to their kinase targets.[11][12][13]

Protocol:

-

Reagent Preparation:

-

Prepare a 4X serial dilution of the quinoline-6-carbonitrile test compound in the appropriate assay buffer.

-

Prepare a 2X solution of the CDK8/Cyclin C or CDK19/Cyclin C complex and the Europium-labeled anti-tag antibody in the assay buffer.

-

Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

-

-

Assay Assembly:

-

In a low-volume 384-well plate, add 4 µL of the 4X test compound or control inhibitor.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer to each well to initiate the binding reaction.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) following excitation at approximately 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB and is essential for evaluating the cellular efficacy of CDK8/19 inhibitors.[14][15]

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in the appropriate growth medium.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

-

Alternatively, use a stable cell line expressing the NF-κB luciferase reporter.[16]

-

-

Cell Plating:

-

Seed the transfected or stable reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with a serial dilution of the quinoline-6-carbonitrile compound for a predetermined pre-incubation period.

-

Stimulate the cells with an NF-κB activator, such as TNF-α, for the desired duration.

-

-

Cell Lysis:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the firefly luciferase assay reagent and measure the luminescence.

-

Add the Renilla luciferase assay reagent and measure the luminescence for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luciferase activity as a function of the inhibitor concentration to determine the IC50 value.

-

In Vivo Pharmacokinetics and Pharmacodynamics

The therapeutic potential of a compound is ultimately determined by its in vivo properties. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of quinoline-6-carbonitrile derivatives and their target engagement in a living organism.

Senexin C has demonstrated good oral bioavailability and a remarkable tumor-enrichment profile in preclinical models.[3][17] Following oral administration, the concentration of Senexin C in tumor tissue was found to be significantly higher than in the blood, with a slower clearance rate from the tumor.[3] This favorable PK profile is accompanied by a sustained inhibition of CDK8/19-dependent gene expression in the tumor, confirming target engagement in vivo.[3]

Synthesis of Quinoline-6-carbonitrile Derivatives

The synthesis of the quinoline-6-carbonitrile scaffold and its derivatives can be achieved through multi-step synthetic routes. A representative synthesis of Senexin C is outlined below, starting from commercially available materials.[3]

The synthesis involves key steps such as Suzuki coupling, bromination, cyanation, hydrolysis, amidation, and reduction, followed by a final substitution reaction with 4-chloroquinoline-6-carbonitrile.[3] This modular approach allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The quinoline-6-carbonitrile scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of CDK8/19. The detailed characterization of compounds like Senexin C has not only validated CDK8/19 as a druggable target in oncology and potentially other diseases but has also provided a clear roadmap for the continued optimization of this chemical series. Future research will likely focus on further enhancing the pharmacokinetic properties of these inhibitors, exploring their efficacy in a broader range of disease models, and conducting comprehensive safety and toxicology studies to support their clinical translation. The insights and methodologies presented in this guide provide a solid foundation for these endeavors, empowering researchers to unlock the full therapeutic potential of quinoline-6-carbonitrile-based modulators of transcription.

References

-

Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

-

Zhang, L., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420–3433. [Link]

-

Zhang, L., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed Central. [Link]

-

Chemical structures of CDK8/19 inhibitors. ResearchGate. [Link]

-

Schematic representation of CDK8's functions in transcription and... ResearchGate. [Link]

-

A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. ACS Publications. [Link]

-

THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. [Link]

-

CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. National Institutes of Health. [Link]

-

Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PubMed Central. [Link]

-

MARCO TRANSFECTION AND LUCIFERASE ASSAY. Bowdish Lab. [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing. [Link]

-

CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Semantic Scholar. [Link]

-

sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy. Enzymlogic. [Link]

-

CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF. Journal of Clinical Investigation. [Link]

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

Sources

- 1. Senexin C | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. systembio.com [systembio.com]

- 17. pubs.acs.org [pubs.acs.org]

The Emergence of Quinoline-6-carbonitrile Based Inhibitors: A Technical Guide to a Versatile Scaffold in Drug Discovery

Abstract

The quinoline scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] A particularly promising subclass, quinoline-6-carbonitrile derivatives, has recently emerged as a versatile platform for the development of potent and selective inhibitors targeting a range of clinically relevant protein kinases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of these inhibitors, with a focus on their application against key oncogenic drivers: Cyclin-Dependent Kinase 8/19 (CDK8/19), Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and the c-Met receptor. We will delve into the rationale behind their design, synthetic strategies, mechanisms of action, and the critical experimental workflows used to validate their therapeutic potential.

The Quinoline-6-carbonitrile Core: A Strategic Starting Point

The quinoline ring system, a bicyclic aromatic heterocycle, offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in a variety of non-covalent interactions with biological targets.[1] The strategic incorporation of a carbonitrile (-C≡N) group at the 6-position provides a key chemical handle and electronic properties that can significantly influence inhibitor potency and selectivity. This nitrile moiety can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and modulate the overall electronic distribution of the quinoline core, thereby fine-tuning its binding affinity for the target protein.

The versatility of the quinoline-6-carbonitrile scaffold is underscored by its successful application in the development of inhibitors for diverse kinase families. This guide will explore three prominent examples:

-

CDK8/19 Inhibitors: Targeting the transcriptional kinases CDK8 and its paralog CDK19, which are implicated in various cancers through the dysregulation of key signaling pathways like Wnt/β-catenin.[2]

-

EGFR/HER2 Inhibitors: Developing irreversible inhibitors that target mutations and overexpression of these receptor tyrosine kinases, which are well-established drivers of tumor growth in numerous solid tumors.[3]

-

c-Met Inhibitors: Addressing the aberrant activation of the c-Met signaling pathway, a key player in tumor growth, invasion, and metastasis.[4]

Lead Discovery and Optimization: A Tale of Three Targets

The journey from a privileged scaffold to a potent and selective inhibitor is a multi-step process involving iterative cycles of design, synthesis, and biological evaluation. The following sections will detail the discovery and optimization of quinoline-6-carbonitrile based inhibitors for each of our target classes.

Senexin C: A Potent and Orally Bioavailable CDK8/19 Inhibitor

The discovery of Senexin C, a selective quinoline-6-carbonitrile based inhibitor of CDK8/19, exemplifies a successful structure-guided drug design strategy.[5] The development of Senexin C was initiated to improve the potency and metabolic stability of earlier quinazoline-based inhibitors, Senexin A and B.[5]

Structure-Activity Relationship (SAR) Insights:

A systematic exploration of the quinoline-Senexin derivatives led to the optimization of the lead compound.[5] The replacement of the quinazoline core with a quinoline scaffold resulted in enhanced CDK8 inhibitory activity.[5] Further modifications to the linker and the terminal moiety were crucial in achieving the desired potency, selectivity, and pharmacokinetic properties of Senexin C.[5]

Quantitative Data Summary: Senexin C

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 3.6 nM | CDK8/CycC | [6] |

| K_d_ | 1.4 nM | CDK8/CycC | [6] |

| K_d_ | 2.9 nM | CDK19/CycC | [6] |

| Cellular IC₅₀ | 56 nM | 293-NFκB-Luc cells | [7] |

| Cellular IC₅₀ | 108 nM | MV4-11-Luc cells | [7] |

Targeting the EGFR/HER2 Axis with Irreversible Inhibition

Quinoline-3-carbonitrile derivatives have been successfully developed as irreversible inhibitors of EGFR and HER2 kinases.[8] The core strategy involves the incorporation of a reactive "warhead," such as a Michael acceptor, at the 6- or 7-position of the quinoline ring. This allows for the formation of a covalent bond with a non-catalytic cysteine residue in the ATP-binding pocket of the kinase, leading to sustained and potent inhibition.

Causality in Experimental Design:

The rationale for designing irreversible inhibitors stems from the desire to overcome acquired resistance to reversible inhibitors, a common clinical challenge. By forming a covalent bond, these inhibitors can maintain their efficacy even in the presence of ATP competition or mutations that alter the binding pocket.

Combating Metastasis through c-Met Inhibition

The c-Met signaling pathway, when aberrantly activated, drives a comprehensive program of cellular invasion and metastasis.[9] Quinoline-based inhibitors have been designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling.[5] The design of these inhibitors often leverages computational modeling to optimize their fit within the c-Met active site.[10]

Synthetic Strategies: Building the Quinoline-6-carbonitrile Core

The synthesis of quinoline-6-carbonitrile based inhibitors relies on established and versatile synthetic methodologies. A common and effective approach involves the construction of the quinoline ring system through cyclization reactions.

General Synthesis of 4-Anilinoquinoline-3-carbonitriles

A convenient method for the synthesis of the 4-aminoquinoline-3-carbonitrile scaffold involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile.[11] This is followed by a Thorpe-Ziegler cyclization to furnish the desired quinoline core.[11]

Synthesis of Senexin C: A Case Study

The synthesis of Senexin C (referred to as compound 20a in the source) involves a multi-step sequence.[5] A key step is the chlorination of a 6-substituted-4-hydroxy-quinoline derivative using phosphoryl chloride to yield the corresponding 4-chloro-quinoline intermediate.[5] This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by an appropriate amine to introduce the side chain.[5]

Experimental Workflow: Synthesis of Quinoline-6-carbonitrile Intermediates

Caption: General workflow for synthesizing the 4-aminoquinoline-3-carbonitrile scaffold.

Unraveling the Mechanism of Action: From Kinase Inhibition to Cellular Effects

The therapeutic efficacy of quinoline-6-carbonitrile based inhibitors is rooted in their ability to selectively inhibit their target kinases and modulate downstream signaling pathways.

CDK8/19: Guardians of Oncogenic Transcription

CDK8 and CDK19 are key components of the Mediator complex, which regulates gene expression by bridging transcription factors and RNA polymerase II.[10] In many cancers, CDK8/19 activity is hijacked to promote the expression of genes involved in cell proliferation, survival, and metastasis.[10]

Signaling Pathway: CDK8/19 in Cancer

Caption: Simplified CDK8/19 signaling pathway and the point of intervention.

Senexin C and other quinoline-6-carbonitrile based inhibitors act as ATP-competitive inhibitors of CDK8/19, blocking their kinase activity and thereby preventing the phosphorylation of their substrates.[1] This leads to the downregulation of oncogenic gene expression programs.[1]

EGFR/HER2: Drivers of Uncontrolled Cell Growth

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3][12] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to constitutive signaling.[3]

Signaling Pathway: EGFR/HER2 Signaling

Caption: Key downstream pathways of EGFR/HER2 and the inhibitory action.

Quinoline-6-carbonitrile based inhibitors targeting EGFR and HER2 typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[8]

c-Met: The "Scatter Factor" Receptor and Metastasis

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, initiates a signaling cascade that promotes cell motility, invasion, and angiogenesis.[9] Dysregulation of the HGF/c-Met axis is a hallmark of many aggressive cancers.[13]

Signaling Pathway: c-Met Signaling

Caption: The HGF/c-Met pathway and its role in cancer progression.

Quinoline-6-carbonitrile based c-Met inhibitors function by competing with ATP for binding to the kinase domain, thereby abrogating its catalytic activity and preventing the activation of downstream pro-metastatic pathways.

Essential Experimental Protocols: A Self-Validating System

The robust evaluation of novel inhibitors requires a suite of well-designed and validated experimental assays. The following protocols represent a self-validating system, where the results from biochemical assays are corroborated by cellular and, ultimately, in vivo studies.

In Vitro Kinase Assay: Assessing Direct Target Engagement

The in vitro kinase assay is a fundamental experiment to determine the direct inhibitory activity of a compound against its purified target kinase.

Step-by-Step Methodology: In Vitro CDK8 Kinase Assay

-

Reagents and Materials:

-

Purified recombinant CDK8/CycC enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (at a concentration near the K_m_ for the enzyme)

-

Substrate (e.g., a peptide or protein substrate for CDK8)

-

Test compound (Quinoline-6-carbonitrile inhibitor) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Add kinase buffer to each well of a 384-well plate.

-

Add the test compound at various dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Add the purified CDK8/CycC enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay): Evaluating Cellular Potency

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Step-by-Step Methodology: MTT Assay

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with serial dilutions of the quinoline-6-carbonitrile inhibitor. Include a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]

-

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

-

In Vivo Efficacy Studies: Assessing Therapeutic Potential in a Biological System

In vivo studies are crucial for evaluating the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a lead compound in a living organism.

In Vivo Efficacy of Senexin C:

Senexin C has demonstrated significant in vivo efficacy in a systemic model of MV4-11 leukemia.[6] Oral administration of Senexin C at 40 mg/kg twice daily for four weeks resulted in a strong suppression of tumor growth with good tolerability.[17] Furthermore, Senexin C exhibited good oral bioavailability and a favorable tumor-enrichment pharmacokinetic profile.[5][7]

Experimental Workflow: In Vivo Efficacy Study

Caption: A streamlined workflow for assessing in vivo efficacy of a drug candidate.

Conclusion and Future Directions

The quinoline-6-carbonitrile scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. The successful development of compounds like Senexin C highlights the power of structure-guided design and systematic optimization in medicinal chemistry. The versatility of this scaffold suggests that it will continue to be a valuable platform for the development of novel therapeutics against a wide range of diseases. Future efforts in this area will likely focus on further refining the selectivity of these inhibitors, exploring novel therapeutic targets, and developing combination therapies to overcome drug resistance.

References

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Retrieved from [Link]

-

A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2023). PubMed Central. Retrieved from [Link]

-

CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. (n.d.). PubMed Central. Retrieved from [Link]

-

Sustained inhibition of CDK8/19 mediator kinases enhances in vivo efficacy. (n.d.). Enzymlogic. Retrieved from [Link]

-

An overview of the c-MET signaling pathway. (n.d.). PMC. Retrieved from [Link]

-

Identifying Cancers Impacted by CDK8/19. (2019). PMC. Retrieved from [Link]

-

A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). PMC. Retrieved from [Link]

-

Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. (n.d.). Innovations. Retrieved from [Link]

-

Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (n.d.). MDPI. Retrieved from [Link]

-

Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. (2021). MDPI. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

-

The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). PMC. Retrieved from [Link]

-

Targeting the c-Met Signaling Pathway in Cancer. (n.d.). AACR Journals. Retrieved from [Link]

-

Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. (2024). Frontiers. Retrieved from [Link]

-

Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

-

c-MET. (n.d.). AbbVie Science. Retrieved from [Link]

-

CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. (2023). Oxford Academic. Retrieved from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

-

Cdk8 directly regulates glycolysis via phosphorylation of Gcr2. (2021). bioRxiv. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

The Met Signaling Pathway and Cancer. (2012). YouTube. Retrieved from [Link]

-

HER2. (n.d.). Wikipedia. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

CDK8/cyclin C Kinase Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Senexin C | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. c-MET [stage.abbviescience.com]

- 14. atcc.org [atcc.org]

- 15. researchhub.com [researchhub.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

Quinoline-6-carbonitrile stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Quinoline-6-carbonitrile

Introduction

Quinoline-6-carbonitrile (CAS No: 23395-72-4) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid quinoline scaffold and the versatile cyano group make it a valuable intermediate for synthesizing a range of pharmacologically active molecules, including kinase inhibitors.[1][2] The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). Understanding the chemical stability, potential degradation pathways, and optimal storage conditions of quinoline-6-carbonitrile is therefore not merely a matter of good laboratory practice but a critical requirement for ensuring reproducible experimental outcomes and the safety of resulting therapeutics.

This guide provides an in-depth analysis of the factors governing the stability of quinoline-6-carbonitrile. We will explore its physicochemical properties, delineate likely degradation mechanisms, and provide field-proven protocols for its storage, handling, and stability assessment. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals to maintain the long-term integrity of this crucial chemical entity.

Physicochemical Properties and Intrinsic Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. A foundational understanding of these characteristics is essential for predicting its behavior under various environmental conditions.

The quinoline core is an aromatic heterocyclic system, which imparts a high degree of general stability. However, the molecule is not inert. The presence of the electron-withdrawing cyano (-C≡N) group and the nitrogen atom in the quinoline ring influences the electron density distribution, creating sites susceptible to chemical transformation. Small structural modifications to the quinoline scaffold are known to significantly impact biological activity and metabolic stability.[3]

Table 1: Physicochemical Properties of Quinoline-6-carbonitrile

| Property | Value | Source(s) |

| CAS Number | 23395-72-4 | [4][5][6] |

| Molecular Formula | C₁₀H₆N₂ | [4][5][6] |

| Molecular Weight | 154.17 g/mol | [4][5][6] |

| Appearance | White to Brown powder or crystal | [5] |

| Melting Point | 133-135 °C | [4][5] |

| Boiling Point | 323.7 ± 15.0 °C at 760 mmHg | [4] |

| Purity | >97.0% (GC) | [5] |

Core Stability Profile and Potential Degradation Pathways

While stable under optimal conditions, quinoline-6-carbonitrile is susceptible to degradation from atmospheric, chemical, and physical factors. Supplier data explicitly notes that the compound is "Air Sensitive," a critical piece of information that dictates handling and storage protocols.[5] The primary degradation pathways of concern are oxidation, hydrolysis, and photolysis.

Oxidative Degradation

The "Air Sensitive" classification suggests susceptibility to oxidation.[5] The nitrogen-containing aromatic ring can be a target for atmospheric oxygen, potentially leading to the formation of N-oxides or other oxidative artifacts. This process can be accelerated by the presence of heat, light, or trace metal catalysts. The resulting impurities can complicate subsequent synthetic steps and purification procedures.

Hydrolytic Degradation

The cyano (nitrile) group is prone to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an intermediate amide to ultimately yield the corresponding carboxylic acid (quinoline-6-carboxylic acid). While this process is generally slow in neutral water, its rate can be significantly increased by the presence of moisture, especially at elevated temperatures. The formation of quinoline-6-carboxylic acid (CAS No: 10349-57-2) as a degradation product is a key stability concern.[7][8][9]

Photolytic Degradation

Aromatic systems, particularly those containing heteroatoms, can absorb UV or visible light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions that lead to degradation. While specific photostability studies on quinoline-6-carbonitrile are not widely published, it is a standard precaution for complex organic molecules to protect them from light to prevent the formation of unforeseen and potentially interfering byproducts.[10][11]

Caption: Key environmental stressors and resulting degradation pathways for quinoline-6-carbonitrile.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature and known sensitivities, a multi-faceted approach to storage and handling is required to preserve its purity and integrity over time.

Storage Protocol

The primary goal of the storage protocol is to mitigate exposure to air, moisture, and light.

Table 2: Recommended Storage Conditions for Quinoline-6-carbonitrile

| Parameter | Recommendation | Rationale and Causality |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[5] | The compound is air-sensitive.[5] An inert atmosphere displaces oxygen, directly inhibiting oxidative degradation pathways. |

| Temperature | Cool and dark place, <15°C.[5] For long-term storage (>1 year), consider -20°C.[7] | Lower temperatures decrease the rate of all chemical reactions, including degradation. This is the most effective way to slow down intrinsic decomposition. |

| Light | Protect from light. Store in amber glass vials or in a dark location.[5] | Prevents photolytic degradation by blocking exposure to UV and visible light, which can provide the activation energy for unwanted photochemical reactions.[10][11] |

| Container | Tightly sealed, airtight glass vessels.[4] | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred over plastic for its chemical inertness and superior barrier properties. |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Minimizes the risk of hydrolytic degradation of the nitrile group by limiting the availability of water.[12][13] |

Handling and Personal Protective Equipment (PPE)

Quinoline-6-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye and skin irritation.[4][5][6] Therefore, strict handling procedures must be followed.

-

Engineering Controls: All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[4]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[10] Gloves should be changed immediately if contamination occurs.[14]

-

Eye Protection: Safety goggles or a face shield are required to protect against accidental splashes or dust.[4]

-

Skin and Body Protection: A lab coat must be worn.[4] For larger quantities, additional protective clothing may be necessary.[10]

-

-

Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the work area.[10]

Protocol for Laboratory-Scale Stability Assessment

For projects where quinoline-6-carbonitrile is a critical starting material, particularly in a GxP environment, performing a formal stability study is advisable. This protocol is based on established principles from the International Council for Harmonisation (ICH) guidelines.[15][16] The purpose of such a study is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[15]

Objective

To determine the re-test period for quinoline-6-carbonitrile under defined laboratory storage conditions by monitoring its purity and the formation of degradation products over time.

Methodology

-

Initial Characterization (T=0): a. Obtain a homogenous batch of quinoline-6-carbonitrile. b. Perform a full initial analysis. This serves as the baseline against which all future time points are compared.

- Appearance: Record the physical state and color.

- Purity Assay (HPLC): Develop and validate a stability-indicating HPLC method (e.g., reverse-phase with UV detection). The method must be able to separate the main peak from any potential degradation products and impurities. Quantify the purity as a percentage area.

- Water Content (Karl Fischer): Determine the initial water content.

-

Sample Preparation and Storage: a. Aliquot the material into several vials made of the intended storage material (e.g., amber glass). b. For each storage condition, prepare enough vials to cover all planned time points. c. Backfill each vial with an inert gas (e.g., argon), seal tightly, and wrap the closure with parafilm. d. Place the vials into the designated stability chambers under the following conditions:

- Long-Term Condition: 15°C (as recommended) or 25°C / 60% RH.

- Accelerated Condition: 40°C / 75% RH.[17] This condition is used to increase the rate of chemical degradation and identify likely degradation products.[16][18]

- Recommended Condition: Store a set of samples under the ideal conditions (<15°C, inert atmosphere, dark) as a control.

-

Testing Schedule: a. Pull samples from each storage condition at predefined intervals. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months. b. For the accelerated condition, testing might be performed at 0, 1, 3, and 6 months.

-

Analysis at Each Time Point: a. At each interval, remove one vial from each condition. b. Allow the vial to equilibrate to room temperature before opening to prevent condensation. c. Perform the same set of analyses as in the initial characterization (Appearance, HPLC Purity Assay). d. Carefully examine the HPLC chromatogram for any new peaks (degradation products) or a significant decrease in the main peak area.

-

Data Evaluation: a. Tabulate the results for appearance and purity at each time point for each condition. b. If a significant change occurs (e.g., a notable decrease in purity or the appearance of a significant degradation product), this may indicate instability under that condition. c. The data from the long-term and recommended storage conditions will be used to establish a re-test date, which is the period during which the material is expected to remain within its quality specifications.

Caption: Workflow for a laboratory-scale stability assessment of quinoline-6-carbonitrile.

Conclusion

Quinoline-6-carbonitrile is a stable compound when stored and handled correctly. However, its sensitivity to air, moisture, and light necessitates specific, controlled conditions to prevent degradation via oxidation, hydrolysis, and photolysis. The integrity of this critical building block is best maintained by storage in a cool (<15°C), dark environment within tightly sealed containers under an inert atmosphere. Adherence to stringent safety protocols, including the use of a fume hood and appropriate PPE, is mandatory to mitigate health risks. For applications demanding the highest level of quality assurance, the implementation of a formal stability testing program provides a self-validating system to confirm the material's suitability over time, ensuring the reliability and reproducibility of research and development outcomes.

References

-

Quinoline-6-carbonitrile | CAS#:23395-72-4 | Chemsrc . Chemsrc.com. [Link]

-

Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b) . ResearchGate. [Link]

-

Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

-

The Ultimate Guide to Properly Storing Nitrile Gloves . Eastwest Medico. [Link]

-

Quinoline-6-carbonitrile | C10H6N2 | CID 592995 - PubChem . National Institutes of Health. [Link]

-

A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics . PubMed Central. [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design . MDPI. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). [Link]

-

How to Store Nitrile Gloves Properly . S&G Gloves. [Link]

-

Quinoline - SAFETY DATA SHEET . PENTA. [Link]

-

Stability Testing of Pharmaceutical Products . ResearchGate. [Link]

-

Pharmaceutical Stability Testing and Storage . SGS Belgium. [Link]

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs . University of Pennsylvania EHRS. [Link]

-

quinoline-6-carbonitrile - Hazard - Computational Toxicology and Exposure Online Resources . U.S. Environmental Protection Agency. [Link]

-

NITRILES . Centers for Disease Control and Prevention. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . Paho.org. [Link]

-

Stability Testing for Pharmaceuticals & More . Parameter Generation & Control. [Link]

-

A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics . ACS Publications. [Link]

-

Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts . Wiley Online Library. [Link]

Sources

- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-6-carbonitrile | CAS#:23395-72-4 | Chemsrc [chemsrc.com]

- 5. Quinoline-6-carbonitrile | 23395-72-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. Quinoline-6-carbonitrile | C10H6N2 | CID 592995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 10349-57-2|Quinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. quinoline-6-carboxylic acid — TargetMol Chemicals [targetmol.com]

- 10. download.basf.com [download.basf.com]

- 11. download.basf.com [download.basf.com]

- 12. The Ultimate Guide to Storing Nitrile Gloves | Eastwest Medico [ewmedico.com]

- 13. How to Store Nitrile Gloves Properly | S&G Gloves [sgnitrilegloves.com]

- 14. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 15. ema.europa.eu [ema.europa.eu]

- 16. japsonline.com [japsonline.com]

- 17. www3.paho.org [www3.paho.org]

- 18. humiditycontrol.com [humiditycontrol.com]

Application Note: Doebner-von Miller Reaction for Quinoline Synthesis

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

The Doebner-von Miller (DvM) reaction is a cornerstone method for synthesizing substituted quinolines, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and organic electronics. It is formally an acid-catalyzed condensation between an aniline and an

While the classical Skraup reaction uses glycerol (requiring extreme heat to generate acrolein), the DvM reaction uses pre-formed or in situ generated enones, allowing for more diverse substitution patterns. However, the reaction is historically notorious for forming "tar" (polymerized byproducts) and suffering from poor regioselectivity with meta-substituted anilines.

This guide provides a modernized, self-validating workflow that integrates "green" catalytic modifications (Iodine/Biphasic systems) to minimize polymerization and maximize yield, specifically tailored for pharmaceutical applications where purity is paramount.

Mechanistic Insight & Pathway Analysis

Understanding the mechanism is critical for troubleshooting the two main failure modes: Polymerization (Tar) and Incomplete Oxidation (Dihydroquinoline formation).

The reaction proceeds via a "Fragmentation-Recombination" or direct Michael addition pathway, followed by cyclization and aromatization.

Figure 1: Mechanistic Pathway & Critical Control Points

Caption: Fig 1. The DvM pathway.[2][3][4][1][5][6] The "Red Zone" (Dihydro) requires an oxidant to drive the equilibrium forward. Side reactions occur if the enone polymerizes before Michael addition.

Critical Parameters & Optimization

To transition from a "tarry mess" to a clean pharmaceutical intermediate, control these three variables:

| Parameter | Classical Method | Modern/Optimized Method | Why Change? |

| Acid Source | Conc. HCl or H₂SO₄ | p-TsOH, Iodine ( | Strong mineral acids promote enone polymerization (tar). Milder acids catalyze cyclization with less charring. |

| Oxidant | None (Air) or Nitrobenzene | Iodine ( | The reaction is a formal reduction; it requires oxidation to become aromatic. |

| Solvent | Neat or Ethanol | Biphasic (Toluene/Water) or Ionic Liquids | Biphasic systems sequester the reactive enone in the organic phase, preventing acid-catalyzed polymerization in the aqueous phase. |

| Temperature | Reflux (>100°C) | Controlled Ramp or Microwave | Rapid heating (MW) minimizes the time intermediates spend in the "polymerization zone." |

Experimental Protocols

Protocol A: The "Modern Standard" (Iodine-Mediated)

Recommended for drug development due to cleaner profiles and easier workup.

Target: 2-Methyl-8-hydroxyquinoline (Example substrate) Reagents:

-

2-Aminophenol (1.0 equiv)

-

Crotonaldehyde (1.2 equiv)

-

Iodine (

) (0.05 - 0.1 equiv) -

Solvent: Toluene or Ethanol

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (10 mmol) in Ethanol (20 mL).

-

Catalyst Addition: Add molecular Iodine (

, 1 mmol, 10 mol%). The solution will turn dark brown.[4] -

Controlled Addition: Heat the solution to a gentle reflux (

). -

Reagent Feed: Add Crotonaldehyde (12 mmol) dropwise over 30 minutes.

-

Why? Keeping the concentration of the aldehyde low prevents it from reacting with itself (polymerizing).

-

-

Reaction: Stir at reflux for 2–4 hours.

-

Self-Validation Point: Monitor by TLC. The starting aniline spot should disappear. A blue fluorescent spot (quinoline) often appears under UV (254/365 nm).

-

-

Workup:

-

Cool to room temperature.

-

Add saturated aqueous

(Sodium Thiosulfate) to quench excess iodine (color changes from dark brown to yellow/orange). -

Adjust pH to ~8 using saturated

. -

Extract with Ethyl Acetate (

mL).

-

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Protocol B: The "Robust" Method (Biphasic Modification)

Best for scale-up or when using volatile aldehydes.

Concept: Uses a biphasic system (Toluene / 6M HCl) to keep the acid-sensitive aldehyde separate from the bulk acid until the moment of reaction.

-

Setup: Dissolve aniline in Toluene. Add 6M HCl (aqueous).

-

Phase Transfer: The aniline forms a salt and enters the aqueous phase.

-

Addition: Add the aldehyde (dissolved in toluene) slowly.

-